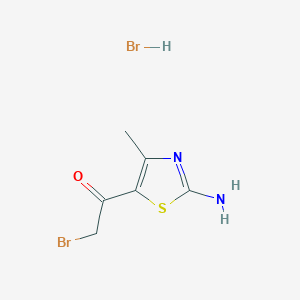
1-(2-Amino-4-methylthiazol-5-YL)-2-bromoethanone hydrobromide
Overview
Description
1-(2-Amino-4-methylthiazol-5-YL)-2-bromoethanone hydrobromide is a chemical compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiazole ring substituted with an amino group and a bromoethanone moiety. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable for various synthetic and analytical purposes.
Preparation Methods
The synthesis of 1-(2-Amino-4-methylthiazol-5-YL)-2-bromoethanone hydrobromide typically involves the reaction of 2-amino-4-methylthiazole with bromoacetyl bromide in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of microwave-assisted synthesis to enhance reaction efficiency and yield . The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high purity and yield of the final product.
Chemical Reactions Analysis
1-(2-Amino-4-methylthiazol-5-YL)-2-bromoethanone hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding sulfoxides or sulfones and reduction to yield thiazolidines.
Condensation Reactions: The amino group can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common reagents used in these reactions include nucleophiles like amines, thiols, and alcohols, as well as oxidizing and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(2-Amino-4-methylthiazol-5-YL)-2-bromoethanone hydrobromide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Amino-4-methylthiazol-5-YL)-2-bromoethanone hydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The thiazole ring and amino group play crucial roles in these interactions, facilitating the formation of stable complexes with the target molecules . The pathways involved in its mechanism of action include inhibition of key metabolic enzymes and disruption of cellular processes essential for microbial growth and cancer cell proliferation.
Comparison with Similar Compounds
1-(2-Amino-4-methylthiazol-5-YL)-2-bromoethanone hydrobromide can be compared with other similar compounds, such as:
2-Amino-4-methylthiazole: Lacks the bromoethanone moiety, resulting in different reactivity and applications.
2-Amino-5-bromothiazole: Similar structure but with different substitution patterns, leading to variations in chemical properties and biological activities.
Thiazole-based compounds: A broad class of compounds with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
1-(2-amino-4-methyl-1,3-thiazol-5-yl)-2-bromoethanone;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2OS.BrH/c1-3-5(4(10)2-7)11-6(8)9-3;/h2H2,1H3,(H2,8,9);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHXWGHOBNCKFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C(=O)CBr.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Br2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
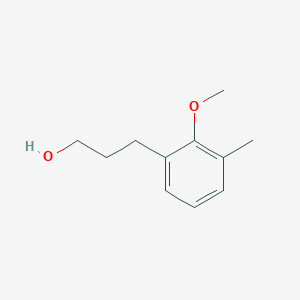
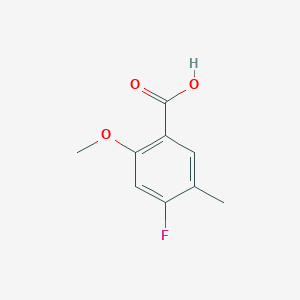
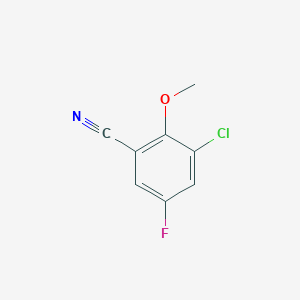
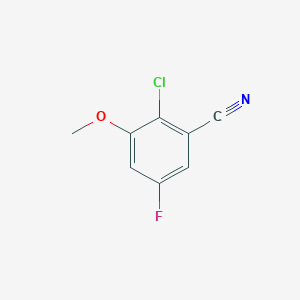
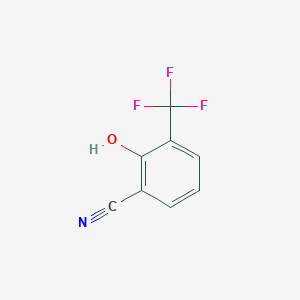

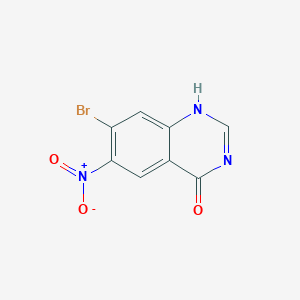
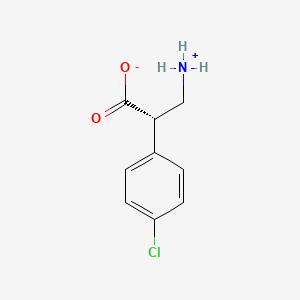
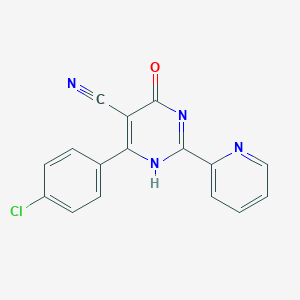
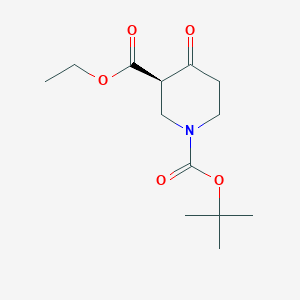
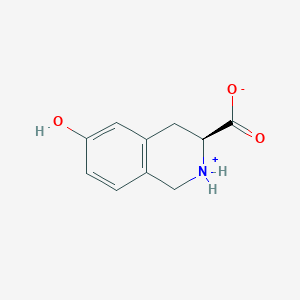
![(2S)-4-[(tert-butoxy)carbonyl]thiomorpholine-2-carboxylic acid](/img/structure/B8012833.png)
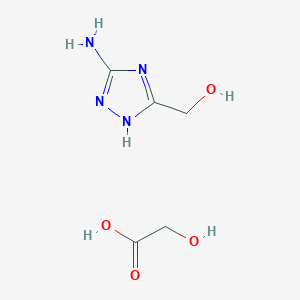
![2,4-dichloro-3H-pyrrolo[3,2-d]pyrimidine](/img/structure/B8012846.png)
